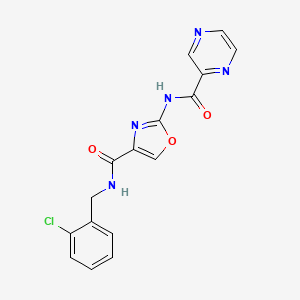

N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGQBNCUVBYRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes an oxazole ring, a pyrazine moiety, and an amide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 303.72 g/mol. The presence of chlorine in the benzyl group is believed to enhance its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of oxazole and pyrazine structures showed cytotoxic effects against various cancer cell lines, including neuroblastoma SH-SY5Y cells. These compounds displayed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound's structure suggests it may inhibit specific enzymes linked to cancer progression and other diseases. For instance, compounds with similar scaffolds have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related disorders and pigmentation issues .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure significantly affect biological activity. For example, introducing different substituents on the oxazole or pyrazine rings can enhance or diminish the compound's potency against targeted enzymes or cancer cells. The presence of electron-withdrawing groups like chlorine can increase the lipophilicity and overall binding affinity to biological targets .

Case Study 1: Anticancer Activity

In a recent study examining various oxazole derivatives, this compound was found to exhibit a potent inhibitory effect on the growth of neuroblastoma cells. The IC50 value was determined to be 15 µM, indicating strong efficacy compared to standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit tyrosinase activity. The results showed that it could reduce enzyme activity by over 50% at a concentration of 10 µM, highlighting its potential as a therapeutic agent for hyperpigmentation disorders .

Research Findings Summary Table

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is being explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.

2. Antimicrobial Activity

The compound's potential antimicrobial properties have been investigated through studies on related pyrazine derivatives. These studies have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The presence of the pyrazine ring enhances the compound's ability to interact with microbial targets, leading to effective inhibition of growth.

3. Enzyme Inhibition

This compound may serve as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is beneficial in cosmetic applications for skin lightening and treating hyperpigmentation disorders. Preliminary studies suggest that structural modifications can significantly influence the inhibitory potency of similar compounds.

4. Antioxidant Properties

Research on related compounds has indicated potential antioxidant activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions. The antioxidant potential can be assessed using assays such as DPPH and ABTS, which measure the radical scavenging activity of the compounds.

Tyrosinase Inhibition : A study investigating various oxazole derivatives found that certain substitutions on the phenyl ring significantly influenced tyrosinase inhibition potency. For example, compounds with hydroxyl groups showed enhanced inhibitory effects compared to those with methoxy groups. This suggests that structural modifications in this compound may similarly impact its biological activity.

Antioxidant Activity : The antioxidant potential of related compounds was assessed using DPPH and ABTS assays. Compounds exhibiting strong radical scavenging activity were identified, indicating a possible protective effect against oxidative stress. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Pharmacokinetic Studies : In vivo studies are essential to understand the pharmacokinetics of this compound. Research on similar oxazole derivatives has shown varied absorption and metabolism profiles, emphasizing the need for comprehensive studies on this compound to establish its efficacy and safety in clinical settings.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Key Observations

Substituent Effects: The 2-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to 3-chloro-4-methoxyphenyl (), which combines halogen and electron-donating methoxy groups. This difference may influence binding affinity in biological targets.

Functional Group Contributions: Pyrazine carboxamide is a common motif (), providing hydrogen-bond donors/acceptors. In contrast, piperazine carboxamides () introduce conformational flexibility and basicity. Thiosemicarbazones () replace carboxamide with thioamide, altering hydrogen-bonding capacity and redox activity.

Synthesis Methods :

- Microwave-assisted synthesis () and coupling agents () are prevalent for carboxamide formation. The target compound’s synthesis likely involves similar condensation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how can purity be optimized?

- Methodology : The compound’s synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with functionalized oxazole precursors. For example, carboxamide bonds can be formed using coupling agents like triphenylphosphite (for cost-effective scaling) or carbodiimide-based reagents (e.g., EDC/HOBt) for higher efficiency .

- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 0–25°C, and inert atmospheres) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Monitor progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Use and NMR to verify the presence of key groups:

- Pyrazine ring protons (δ 8.5–9.5 ppm).

- Oxazole protons (δ 7.5–8.0 ppm).

- Chlorobenzyl CH (δ 4.5–5.0 ppm) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

X-ray Crystallography (if crystalline): Resolves bond lengths/angles, particularly the orientation of the chlorobenzyl group relative to the oxazole core .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational predictions?

- Case Study : If computational models (e.g., molecular docking) predict strong binding to a kinase target but in vitro assays show low inhibition:

Re-evaluate assay conditions : Test solubility in DMSO/PBS buffers; aggregation may cause false negatives.

Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .

Explore metabolite activity : LC-MS/MS can identify active metabolites formed during incubation .

Q. How can reaction pathways for functionalizing the oxazole ring be designed to avoid decomposition?

- Mechanistic Approach :

- Electrophilic substitution : Use mild Lewis acids (e.g., ZnCl) to direct halogenation at the oxazole C5 position.

- Protection-deprotection : Temporarily protect the pyrazine carboxamide with a Boc group during oxazole modification to prevent side reactions .

- Computational Guidance : Apply DFT calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways, reducing trial-and-error experimentation .

Q. What methods are effective for analyzing intermolecular interactions in co-crystals or protein-ligand complexes?

- Techniques :

- X-ray Diffraction : Resolve binding modes in co-crystals (e.g., with cytochrome P450 enzymes).

- NMR Titration : Monitor chemical shift perturbations in - HSQC spectra for protein-ligand interaction mapping.

- Molecular Dynamics Simulations : GROMACS or AMBER can predict stability of binding poses over time .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental logP values?

- Root Cause Analysis :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical logP : Compare results from software (e.g., ChemAxon, ACD/Labs) to identify outliers.

- Resolution : Discrepancies often arise from unaccounted tautomerism (e.g., oxazole ring protonation states). Validate using pH-dependent UV-Vis spectroscopy .

Q. What statistical models are suitable for correlating structural modifications with bioactivity trends?

- QSAR Workflow :

Dataset Curation : Include analogs with variations in chlorobenzyl substituents or oxazole/pyrazine substitutions.

Descriptor Selection : Use MOE or Dragon to compute electronic (HOMO/LUMO), steric (molar refractivity), and topological descriptors.

Model Building : Apply partial least squares (PLS) regression or machine learning (Random Forest) to identify key predictors of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.